Product packaging for GUAI-1(5)-EN-11-OL:ACETATE(Cat. No.:CAS No. 134-28-1)

GUAI-1(5)-EN-11-OL:ACETATE

Cat. No.: B086442
CAS No.: 134-28-1
M. Wt: 264.4 g/mol
InChI Key: DRFSOBZVMGLICQ-SGMGOOAPSA-N
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Description

Nomenclature and Classification within Guaiane (B1240927) Sesquiterpenoids

PropertyValue
IUPAC Name 2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yl acetate (B1210297) weedmaps.com
Molecular Formula C17H28O2 chemicalbook.com
Molecular Weight 264.4 g/mol chemicalbook.com
Classification Sesquiterpenoid, Guaiane Sesquiterpenoid nih.govnih.gov
CAS Number 134-28-1 nih.gov

Historical Context of Guaiane Sesquiterpenoid Research

The study of sesquiterpenoids, including the guaianes, has a rich history rooted in the exploration of natural products. A foundational concept in terpene chemistry is the "isoprene rule," formulated by Leopold Ruzicka, which posits that terpenoids are derived from the assembly of isoprene (B109036) units. mdpi.comresearchgate.net Ruzicka's extensive work on higher terpenes, for which he was a co-recipient of the Nobel Prize in Chemistry in 1939, laid the groundwork for understanding the structures of complex molecules like the sesquiterpenoids. nobelprize.orgscispace.com

The structural elucidation of azulene, a bicyclic aromatic compound that is the dehydrogenation product of many guaiane sesquiterpenoids, was a significant milestone. The work of A. St. Pfau and Placidus Plattner in the 1930s on the synthesis of azulenes was crucial in confirming the 5-7 fused ring structure characteristic of this class of compounds. tdx.catdrugfuture.com This fundamental research into the core structures of these molecules enabled the later identification and synthesis of a vast array of guaiane sesquiterpenoids and their derivatives. beilstein-journals.org

Significance of GUAI-1(5)-EN-11-OL:ACETATE within Natural Product Chemistry

Its value lies in its desirable olfactory properties. It is described as having a faint but lasting rose odor, with woody and sweet notes. nih.govchemicalbook.com This makes it a valuable component in various perfume compositions, including delicate floral scents, woody fragrances, and chypres. chemicalbook.com

Odor Profile:

Main Characteristics: Woody, floral (tea rose), sweet, and balsamic. scent.vn

Subtle Notes: Spicy, green, and dry nuances have also been noted. scent.vn

Physical and Chemical Properties:

PropertyValueSource
Boiling Point 242 °C (lit.) chemicalbook.com
Density 0.977 g/mL at 25 °C (lit.) chemicalbook.com
Refractive Index n20/D 1.4905 (lit.) chemicalbook.com

The compound is synthesized by the acetylation of guaiol (B78186). chemicalbook.com While stable under normal conditions, it has been noted to be not very stable, which can be a factor in its use in fragrance formulations. chemicalbook.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28O2 B086442 GUAI-1(5)-EN-11-OL:ACETATE CAS No. 134-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134-28-1

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yl acetate

InChI

InChI=1S/C17H28O2/c1-11-6-8-14(17(4,5)19-13(3)18)10-16-12(2)7-9-15(11)16/h11-12,14H,6-10H2,1-5H3/t11-,12-,14+/m0/s1

InChI Key

DRFSOBZVMGLICQ-SGMGOOAPSA-N

SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)C

Isomeric SMILES

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)OC(=O)C

Canonical SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)C

Other CAS No.

134-28-1

Pictograms

Irritant

Origin of Product

United States

Natural Occurrence and Distribution of Guai 1 5 En 11 Ol:acetate and Precursors

Isolation from Plant Species

Specific Botanical Sources (e.g., Bulnesia sarmientoi, Angelica gigas)

Botanical SourceFamilyCommon Name
Bulnesia sarmientoiZygophyllaceaeGuaiac (B1164896) Wood, Palo Santo
Angelica gigasApiaceaeKorean Angelica, Cham-dang-gwi

Distribution within Plant Tissues and Organs

Presence in Essential Oils and Natural Extracts

While reported in Angelica gigas, its presence in the essential oil of this plant appears to be less prominent. Analyses of Angelica gigas root essential oil have identified numerous other volatile compounds, with the specific mention of guaiol (B78186) acetate (B1210297) being infrequent. nih.gov

Occurrence in Relation to Parent Compounds (e.g., Guaiol)

Biosynthesis and Biotransformation Pathways of Guai 1 5 En 11 Ol:acetate

Farnesyl Diphosphate (B83284) as a Precursor to the Guaiane (B1240927) Skeleton

The biosynthesis of all sesquiterpenes, which are C15 terpenoids, begins with the acyclic precursor, farnesyl diphosphate (FPP). nih.govnih.gov FPP itself is synthesized through the condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP), which is then further condensed with another IPP molecule. nih.gov FPP is a critical branch-point intermediate in the broader isoprenoid pathway, serving as the substrate for a class of enzymes known as sesquiterpene synthases. nih.govnih.gov These enzymes catalyze the conversion of the linear FPP molecule into a vast array of cyclic and acyclic sesquiterpene hydrocarbons and alcohols, including the foundational guaiane skeleton. nih.govresearchgate.net The formation of the bicyclic guaiane structure is initiated by the ionization of FPP, leading to a farnesyl cation that undergoes a series of cyclization and rearrangement reactions.

Precursor MoleculeRole in BiosynthesisResulting Class
Isopentenyl Diphosphate (IPP)Fundamental C5 building blockIsoprenoids
Dimethylallyl Diphosphate (DMAPP)C5 starter unit, isomer of IPPIsoprenoids
Geranyl Diphosphate (GPP)C10 intermediateMonoterpenes, Sesquiterpenes
Farnesyl Diphosphate (FPP)C15 precursor for all sesquiterpenesSesquiterpenes

Enzymatic Pathways and Terpene Synthases in Guaiane Biosynthesis

The transformation of the linear FPP into the bicyclic guaiane core is a pivotal step governed by specific enzymes called terpene synthases (TPSs), more specifically, sesquiterpene synthases. nih.govnih.govrsc.org Research on plants like Aquilaria has led to the identification and characterization of δ-guaiene synthases, which are responsible for producing guaiane-type sesquiterpenes. nih.govresearchgate.net The catalytic process is complex and involves multiple steps within a single active site.

The generally accepted mechanism for guaiane biosynthesis proceeds through two major cyclization events. nih.gov

First Cyclization: The enzyme facilitates a C1-to-C10 cyclization of the farnesyl cation, resulting in the formation of a macrocyclic 10-membered ring intermediate, such as germacrene A. nih.gov

Second Cyclization: This intermediate then undergoes a second cyclization between C2 and C6 to generate the characteristic 5/7 fused-ring system of the guaiane skeleton. nih.gov

Different terpene synthases can produce a variety of sesquiterpene products from the same FPP substrate. For instance, studies on cultured cells of Aquilaria crassna revealed that upon treatment with methyl jasmonate, several sesquiterpenes were produced, including α-guaiene, δ-guaiene, and α-humulene, highlighting the diverse catalytic potential of these enzymes. nih.govresearchgate.net

Enzyme ClassSubstrateKey Mechanistic StepsMajor Product TypeExample Enzyme
Sesquiterpene SynthaseFarnesyl Diphosphate (FPP)Ionization, C1-C10 Cyclization, C2-C6 CyclizationGuaiane Sesquiterpenesδ-guaiene synthase nih.govnih.gov

Acetylation Mechanisms of Guaiol (B78186) to GUAI-1(5)-EN-11-OL:ACETATE (B1210297)

In organic synthesis, this transformation is typically achieved by treating guaiol with an acetylating agent such as acetic anhydride (B1165640). chemicalbook.comwikipedia.org In biological systems, acetylation is a common biochemical reaction catalyzed by a class of enzymes known as acetyltransferases. researchgate.net These enzymes typically utilize Acetyl-CoA as the acetyl group donor. The process involves the transfer of the acetyl group from Acetyl-CoA to the hydroxyl group of the substrate, forming an acetate ester. While specific acetyltransferases responsible for the acetylation of guaiol in organisms have not been extensively characterized in the available literature, this enzymatic pathway is the presumed biological route. Acetylation can alter the chemical properties of a natural product, such as its stability, volatility, and biological activity. researchgate.net

ReactionSubstrateReagent/EnzymeProduct
Chemical AcetylationGuaiolAcetic Anhydride wikipedia.orgGUAI-1(5)-EN-11-OL:ACETATE
Biological AcetylationGuaiolAcetyltransferase (presumed)This compound

Oxidative and Rearrangement Pathways of Guaiane Precursors

The biosynthesis of the diverse family of sesquiterpenoids is characterized not only by cyclization but also by subsequent oxidative modifications and skeletal rearrangements of the initial hydrocarbon frameworks. acs.org Before the final acetylation step, the guaiane skeleton precursor can undergo various enzymatic modifications. These reactions are often catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, which introduce hydroxyl groups and other functionalities onto the molecule.

Chemical Synthesis Strategies for Guai 1 5 En 11 Ol:acetate and Analogs

Total Synthesis Approaches to Guaiane (B1240927) Skeletons

The construction of the guaiane hydroazulene core from simple starting materials is a key focus of total synthesis. These approaches are critical for accessing novel analogs and confirming the structure of natural products. A variety of strategies have been employed to assemble the characteristic fused five- and seven-membered ring system.

One notable approach involves building the skeleton through a series of cyclization and rearrangement reactions. For instance, the total synthesis of complex guaianolides like thapsigargin has been achieved, highlighting the intricacy of these synthetic endeavors. nih.gov Such syntheses often require numerous steps and careful control of stereochemistry at multiple centers.

Another strategy focuses on the formation of the bicyclic system through key cycloaddition reactions. For example, a conceptually new approach utilizes a dichloroketene cycloaddition followed by a diazoalkane ring expansion to form the bicyclo[5.3.0]decane structure, which was successfully applied to the synthesis of the guaiane sesquiterpene 6-deoxygeigerin. acs.org Other methods have employed intramolecular Diels-Alder reactions from appropriately designed precursors to construct the core framework. nih.gov

Key challenges in the total synthesis of guaianes include establishing the correct relative and absolute stereochemistry. The flexible nature of the seven-membered ring makes stereoselective synthesis particularly difficult compared to more rigid systems like decalins. scripps.edu

Table 1: Selected Total Synthesis Approaches for Guaiane Skeletons

Target Compound Key Strategy / Reaction Starting Material Example Reference
(-)-Oxyphyllol Transannular epoxide opening (-)-Isopulegol beilstein-journals.orgnih.govresearchgate.net
Thapsigargins Multi-step linear synthesis, cyclization Commercially available small molecules nih.gov
γ-Gurjunene Transannular Morita-Baylis-Hillman reaction Macrocyclic precursor mdpi.com
6-Deoxygeigerin Dichloroketene cycloaddition-diazoalkane ring expansion Cyclohexene derivative acs.org
Daphnenoid A Core Intramolecular Diels-Alder (IMDA) cycloaddition 2-(2-oxoethyl)furan nih.gov

Semi-Synthetic Modifications from Natural Precursors (e.g., Guaiol (B78186) Acetylation)

This semi-synthetic approach is highly advantageous due to the commercial availability of Guaiol and the simplicity of the chemical transformation, making it the preferred method for industrial production of Guaiol Acetate (B1210297). guidechem.com Similarly, other natural guaianolides like arglabin and estafiatin have been used as starting materials to create extensive libraries of new derivatives through chemical modification of their functional groups. researchgate.net

Precursor Reaction Product Significance
Guaiol Acetylation GUAI-1(5)-EN-11-OL:ACETATE Direct, efficient route utilizing a natural product. chemicalbook.comguidechem.com

Enantioselective Synthesis Methodologies for Related Guaiane Structures

Achieving stereochemical control is paramount in the synthesis of biologically active natural products. Enantioselective synthesis methodologies aim to produce a single enantiomer of a chiral compound, which is crucial as different enantiomers can have vastly different biological activities.

For guaiane structures, enantioselectivity is often achieved by starting with a molecule from the "chiral pool"—a collection of inexpensive, enantiomerically pure natural products. A prominent example is the use of (-)-isopulegol, which has been employed as a chiral starting material for the 14-step enantioselective synthesis of (-)-oxyphyllol. beilstein-journals.orgnih.govresearchgate.net This approach embeds the initial stereochemistry from the starting material into the final product.

Another powerful strategy involves the use of asymmetric catalysis. A concise synthesis of (-)-oxyphyllol was developed using a regio- and diastereoselective cobalt(II)-catalyzed hydration of an olefin as a key step. beilstein-journals.orgnih.govnih.gov This catalytic step introduces a new stereocenter with high selectivity. Similarly, enantioselective aminocatalysis has been used to initiate a cascade reaction that forms a chiral hexahydroazulene framework, demonstrating a novel approach to controlling the stereochemistry of the guaiane core. researchgate.net

Exploration of Novel Synthetic Routes to Guaiane Derivatives

The continued interest in guaiane sesquiterpenoids drives the development of novel and more efficient synthetic routes. These new methods often focus on rapidly building the complex bicyclic core or introducing functionality in innovative ways.

Recent advancements include the application of the transannular Morita-Baylis-Hillman reaction. This strategy has been used to construct the core structure of several guaiane sesquiterpenes, providing a pathway to compounds like γ-Gurjunene and a formal synthesis of Clavukerin A. mdpi.com

Photochemical reactions have also been employed as a key strategy. For instance, a guaiane framework was constructed via photochemical rearrangement reactions starting from α-santonin, which was then elaborated into a series of guaiane-type sesquiterpene lactone derivatives. nih.gov

Isolation and Purification Methodologies for Guai 1 5 En 11 Ol:acetate

Extraction Techniques from Natural Matrices

The primary natural source for the precursor of guaiyl acetate (B1210297) is the essential oil derived from the heartwood of the Palo Santo tree, Bulnesia sarmientoi. This oil, commercially known as Guaiacwood oil, is rich in sesquiterpenoid alcohols, principally guaiol (B78186) and bulnesol. wikipedia.orgkusharomaexports.comecostore.com

The most prevalent industrial method for obtaining this essential oil is steam distillation . wikipedia.orgkusharomaexports.comescardo.eunuellebeaty.com In this process, wood chips and sawdust from B. sarmientoi are subjected to high-pressure steam. wikipedia.org The steam volatilizes the essential oil components within the wood. The resulting mixture of steam and oil vapor is then cooled in a condenser, yielding a biphasic liquid from which the less dense Guaiacwood oil is separated from the aqueous phase (hydrosol). The composition of the extracted oil can vary, but it is primarily composed of sesquiterpenoids, with guaiol content reported to be between 42% and 72%. wikipedia.org

An alternative, though less common, method for extracting valuable compounds from B. sarmientoi is Supercritical Fluid Extraction (SFE) . One study detailed the use of supercritical CO2 to process crushed wood powder, yielding an extract with a distinct composition from the steam-distilled oil. While SFE is a potent technique for extracting lipophilic compounds, steam distillation remains the standard for producing the Guaiacwood oil used as the raw material for guaiyl acetate.

Chromatographic Separation Methods

Following the initial extraction of Guaiacwood oil, chromatographic techniques are essential for isolating the guaiol precursor from other components of the oil, such as bulnesol, various guaiene (B7798472) isomers, and caryophyllene. wikipedia.orgnih.gov While industrial production of guaiyl acetate may involve acetylation of the entire guaiol-rich fraction of the oil, laboratory-scale synthesis and the isolation of high-purity standards necessitate the chromatographic separation of guaiol.

A study on the essential oil of Michelia formosana, which also contains guaiol and bulnesol, provides a clear methodological framework for the separation of these structurally similar sesquiterpenoid alcohols. nih.govresearchgate.net

Silica (B1680970) gel column chromatography (CC) is a fundamental technique for the fractionation of essential oils. nih.govresearchgate.net In the referenced study, the essential oil was applied to a silica gel column and eluted with a solvent gradient of increasing polarity. nih.gov This method effectively separates the complex mixture into multiple fractions based on the differential adsorption of the components to the silica stationary phase.

The process involves:

Stationary Phase: Silica gel is the most common adsorbent. nih.govnih.gov

Mobile Phase: A gradient system, typically starting with a non-polar solvent like n-hexane and gradually increasing the concentration of a more polar solvent such as ethyl acetate, is used. nih.gov

Fractionation: The eluent is collected in sequential fractions. This gradient elution separates compounds based on polarity, with less polar hydrocarbons eluting first, followed by more polar oxygenated compounds like sesquiterpenoid alcohols. nih.gov

This initial fractionation yields simplified mixtures, with certain fractions being significantly enriched in guaiol and bulnesol. nih.gov

Table 1: Example of Silica Gel Column Chromatography for Fractionation of a Guaiol-Containing Essential Oil nih.gov
FractionElution Solvent (Ethyl Acetate in n-Hexane)Major Components Identified
L1100% n-HexaneNon-polar hydrocarbons
L23%Sesquiterpene hydrocarbons
L35%Sesquiterpene hydrocarbons
L510%4,5-Epoxy-β-caryophyllene (5.62%), Guaiol (54.78%)
L615%Guaiol (19.54%), Bulnesol (54.73%), β-Elemol (13.91%)

Preparative Thin-Layer Chromatography (TLC) serves as a valuable tool, primarily for monitoring the separation achieved in column chromatography and for small-scale purification. nih.gov In the context of guaiol isolation, TLC is used to analyze the fractions collected from the silica gel column. nih.gov By spotting aliquots of each fraction on a TLC plate and developing it with an appropriate solvent system, researchers can visualize the components of each fraction. Fractions with similar TLC profiles are then combined for further purification. This analytical step is crucial for guiding the fractionation process and identifying the fractions that contain the target compounds. nih.govresearchgate.net

For obtaining high-purity guaiol from the fractions enriched by column chromatography, preparative High-Performance Liquid Chromatography (HPLC) is employed. nih.govresearchgate.net This technique offers higher resolution and efficiency compared to standard column chromatography. welch-us.com

The process typically involves:

Stationary Phase: A reversed-phase column, such as a C18 column, is commonly used for separating sesquiterpenoids. nih.gov

Mobile Phase: An isocratic or gradient mixture of solvents like methanol/water or acetonitrile/water is used to elute the compounds. nih.gov

Detection: A UV detector is used to monitor the eluting compounds, which are then collected as they exit the column.

This method is capable of separating the isomeric alcohols guaiol and bulnesol, allowing for the isolation of pure guaiol needed for specific research or as a standard for the synthesis of high-purity guaiyl acetate. nih.govresearchgate.net

Advanced Purification Techniques and Fractionation

Fractional distillation , often referred to as special fractioned rectification , is the key industrial technique used to purify the final product. escardo.euthegoodscentscompany.com This process separates compounds based on their differences in boiling points. Given that guaiyl acetate and bulnesyl acetate are isomers with different boiling points, fractional distillation can effectively separate them to achieve a product with the desired purity and specific olfactory profile. The distillation is often performed under vacuum to reduce the required temperature and prevent thermal degradation of the compounds. youtube.comMolecular distillation , a short-path vacuum distillation technique, may also be used for refining the final product. escardo.eu

Table 2: Summary of Purification Stages and Techniques
StageObjectivePrimary TechniqueKey Parameters
1. Crude Oil ExtractionObtain Guaiacwood oil from Bulnesia sarmientoiSteam DistillationPlant material (wood chips/sawdust), Steam pressure, Time
2. Precursor Isolation (Lab/High Purity)Separate guaiol from other sesquiterpenoidsSilica Gel Column Chromatography followed by Preparative HPLCStationary phase (Silica, C18), Mobile phase gradient
3. Final Product Purification (Industrial)Separate GUAI-1(5)-EN-11-OL:ACETATE from reaction byproductsFractional Distillation (Rectification)Temperature, Pressure (Vacuum), Column efficiency

Structural Elucidation and Spectroscopic Characterization of Guai 1 5 En 11 Ol:acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR Data Analysis

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-21.85 (A), 1.58 (B)m
H-34.60m
H-42.32m
H-65.37m
H-120.91d
H-13/140.86d
H-151.02s
OAc-CH₃2.03s

Note: This table is based on predicted values and typical ranges for similar sesquiterpenoid structures. Actual experimental data may vary.

13C-NMR Data Analysis

Carbon Predicted Chemical Shift (ppm)
C-1139.64
C-5122.64
C-11~74
C=O (Acetate)170.60
CH₃ (Acetate)~21
C-1218.70
C-1322.54
C-1422.80
C-1519.29

Note: This table is based on predicted values and typical ranges for similar sesquiterpenoid structures. Actual experimental data may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within the guaiane (B1240927) ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and for linking different fragments of the molecule, such as the attachment of the acetate (B1210297) group to the C-11 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is critical for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

The fragmentation pattern is a characteristic fingerprint of the molecule. Common fragmentation pathways for sesquiterpene acetates include the loss of the acetate group (as acetic acid, 60 Da, or as an acetyl radical, 43 Da) and cleavages within the hydrocarbon skeleton. The loss of a methyl group (15 Da) is also a common fragmentation.

m/z Value Possible Fragment Ion Neutral Loss
264[C₁₇H₂₈O₂]⁺-
249[C₁₆H₂₅O₂]⁺CH₃ (15 Da)
204[C₁₅H₂₄]⁺CH₃COOH (60 Da)
221[C₁₅H₂₅O]⁺CH₃CO (43 Da)

Note: This table represents plausible fragmentation pathways. The relative intensities of the peaks would provide further structural information.

Hyphenated MS Techniques (e.g., GC-MS, GCxGC-MS)

GC-MS: In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. This allows for the identification of individual compounds within the mixture by comparing their mass spectra and retention times to those of known standards or library data. The PubChem database indicates the availability of GC-MS data for Guaiyl acetate. usda.gov

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry): This technique provides even greater separation power by using two different GC columns in series. It is particularly useful for analyzing very complex mixtures, offering higher resolution and the potential to identify a larger number of components.

Infrared (IR) Spectroscopy

The acetylation of guaiol (B78186) to form guaiol acetate results in distinct changes in the IR spectrum. A strong absorption band, typically observed in the region of 1735-1750 cm⁻¹ , is indicative of the C=O (carbonyl) stretching vibration of the ester group. This is a key diagnostic peak for confirming the presence of the acetate functionality.

Another significant region in the IR spectrum is associated with the C-O stretching vibrations of the ester linkage. These typically appear as two distinct bands: an asymmetrical C-O-C stretch between 1230-1250 cm⁻¹ and a symmetrical stretch in the 1000-1050 cm⁻¹ range. The presence of these bands further corroborates the existence of the acetate group.

Furthermore, the disappearance of the broad O-H stretching band, which would be characteristic of the parent alcohol (guaiol) at approximately 3200-3600 cm⁻¹ , provides strong evidence for the successful acetylation of the hydroxyl group. The spectrum will also display characteristic C-H stretching and bending vibrations. C-H stretching vibrations for the sp³ hybridized carbons of the guaiane skeleton and the methyl groups are expected in the range of 2850-2990 cm⁻¹ . C-H bending vibrations for the methyl and methylene (B1212753) groups typically appear in the region of 1365-1470 cm⁻¹ .

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2850-2990C-H StretchAlkane (sp³ C-H)
1735-1750C=O StretchEster (Acetate)
1365-1470C-H BendAlkane (CH₂, CH₃)
1230-1250C-O-C Asymmetrical StretchEster (Acetate)
1000-1050C-O-C Symmetrical StretchEster (Acetate)

Optical Rotation and Stereochemical Assignment

The stereochemical assignment is typically determined using a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (specifically through-space correlations like NOESY), and often confirmed by single-crystal X-ray crystallography of the parent alcohol or a suitable crystalline derivative.

CompoundStereocentersOptical ActivitySpecific Rotation [α]D
GUAI-1(5)-EN-11-OL:ACETATEMultipleOptically ActiveData not available

X-ray Crystallography (for related derivatives)

The process of X-ray crystallography involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays. By analyzing the intensities and positions of the diffraction spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

Structure Activity Relationship Sar Studies of Guai 1 5 En 11 Ol:acetate and Guaiane Analogs

Correlation of Structural Features with Biological Activities

The biological activity of guaiane (B1240927) sesquiterpenoids is highly dependent on their molecular structure. Modifications to the core guaiane framework can significantly modulate their therapeutic and biological effects. Key structural elements that influence activity include the degree of unsaturation, and the presence, type, and location of various functional groups.

Degree of Unsaturation: The presence and location of double bonds within the guaiane skeleton play a critical role in determining biological activity. Studies have indicated that a higher degree of unsaturation can enhance antimicrobial activity. researchgate.net This is often attributed to increased molecular rigidity and altered lipophilicity, which can facilitate interactions with microbial cell membranes. researchgate.net

Oxygen-Containing Functional Groups: The addition of oxygen-containing moieties such as hydroxyl (-OH), ketone (C=O), epoxide, and acetate (B1210297) (-OCOCH₃) groups to the guaiane structure is a common natural occurrence and a key determinant of bioactivity. mdpi.com

Hydroxyl Groups: The position and stereochemistry of hydroxyl groups are known to significantly impact the biological profile. For instance, the presence of hydroxyl groups can influence a compound's solubility and its ability to form hydrogen bonds with biological targets.

Lactone Moiety: Many biologically active guaiane sesquiterpenoids are guaianolides, which contain a lactone ring. The α,β-unsaturated-γ-lactone moiety is a well-known reactive site that can undergo Michael addition with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to cytotoxicity. rsc.org

Acetate Group: In GUAI-1(5)-EN-11-OL:ACETATE, the tertiary alcohol at C-11 is acetylated. This acetate group modifies the polarity and steric properties of the molecule compared to its parent alcohol, guaiol (B78186). This can affect its absorption, distribution, metabolism, and ultimately, its interaction with biological targets.

Epoxy Groups: The presence of an epoxy ring, as seen in compounds like 6β,7β-epoxyguai-4-en-3-one, introduces a reactive electrophilic site. nih.gov This feature can contribute to cytotoxic or other biological activities through covalent modification of macromolecules.

The following table summarizes the influence of different structural features on the biological activities of selected guaiane sesquiterpenoids.

Compound/FeatureStructural Feature of NoteObserved Biological ActivityReference
General GuaianesHigher degree of unsaturationEnhanced antimicrobial activity researchgate.net
Micheliolide (MCL)α,β-unsaturated-γ-lactoneSelectively eradicates acute myelogenous leukemia (AML) stem cells nih.gov
6β,7β-epoxyguai-4-en-3-oneEpoxide ring, enone systemCytotoxicity (inferred from reactivity) nih.gov
DeterrolAlcohol functional groupModerate cytotoxic activity, weak antibacterial activity nih.gov
LactaroviolinAldehyde functional groupModerate cytotoxic activity nih.gov

Influence of Stereochemistry on Activity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of guaiane sesquiterpenoids. These molecules often contain multiple chiral centers, leading to the possibility of numerous stereoisomers, each with a potentially unique biological profile.

In a study on guaiane sesquiterpenes from the gorgonian Echinogorgia flora, epimers—isomers differing in the configuration at a single stereocenter—were isolated. For instance, echinofloranolide C was identified as an epimer of echinofloranolide B. rsc.org Such isomeric pairs often exhibit different potencies in biological assays. For example, the subtle change in the orientation of a single hydroxyl or methyl group can lead to a significant loss or gain of activity due to altered binding affinity with a target protein. The determination of absolute configurations, often achieved through methods like electronic circular dichroism (ECD) calculations, is therefore essential for understanding and predicting the biological activity of these complex molecules. rsc.org

Compound PairStereochemical DifferenceImpact on ActivityReference
Echinofloranolide B and CEpimersPotentially different biological activity profiles (implied) rsc.org
Orientalol E and FDifferent relative stereostructuresStructures elucidated, suggesting distinct properties nih.gov

Comparative Analysis with Other Guaiane Sesquiterpenoids

Compound NameKey Structural FeaturesPrimary Biological Activity
This compound Guaiane skeleton, C-11 acetate groupPrimarily used in fragrance thegoodscentscompany.com
ArglabinGuaianolide with α-methylene-γ-lactoneAnticancer nih.gov
MicheliolideGuaianolide with α-methylene-γ-lactoneAnti-leukemia stem cell nih.gov
Orientalol COxygenated guaiane with hydroxyl groupsAnti-inflammatory (inferred from related compounds) mdpi.com
AlismolGuaiane skeleton with hydroxyl group(Not specified in sources) nih.gov
Dysodensiol KGuaiane with hydroxyl groupsInhibits proliferation of primary synovial cells (IC50 = 6.8 μM) researchgate.net

Future Research Directions and Applications in Natural Product Chemistry

Exploration of Undiscovered Natural Sources for GUAI-1(5)-EN-11-OL:ACETATE (B1210297)

Table 1: Promising Genera for Future Screening of Guaiane (B1240927) Sesquiterpenoids

Genus Family Rationale
Echinops Asteraceae Known to produce a variety of terpenes, making it a candidate for discovering new guaiane structures. mdpi.com
Carpesium Asteraceae Species from this genus have yielded novel guaianolides with interesting bioactivities. tandfonline.com
Scorzonera Asteraceae Has been shown to produce bioactive sulfated guaiane sesquiterpenoids. nih.gov

Development of Chemoenzymatic Synthesis for Guaiane Sesquiterpenoids

The total chemical synthesis of guaiane sesquiterpenoids is often challenging due to their complex three-dimensional structures, requiring long, multi-step processes. beilstein-journals.orgmdpi.com Chemoenzymatic synthesis offers a promising alternative, combining the efficiency of chemical reactions with the high selectivity and specificity of biocatalysts. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-resolution mass spectrometry (HRMS) techniques, such as LC-DAD-QToF (Liquid Chromatography-Diode Array Detection-Quadrupole Time of Flight), provide highly accurate mass data and fragmentation patterns, which are crucial for identifying known compounds and characterizing novel derivatives in complex mixtures. nih.gov Advanced 2D NMR techniques (e.g., HSQC, HMBC, ROESY) are indispensable for elucidating the precise stereochemistry and conformation of these structurally complex molecules. nih.gov For determining the absolute configuration of new guaiane sesquiterpenoids, the use of electronic circular dichroism (ECD) calculations has become a powerful tool, complementing traditional spectroscopic data. nih.gov

Table 2: Advanced Analytical Techniques for Guaiane Sesquiterpenoid Research

Technique Application Advantage
LC-QToF MS Identification and characterization Provides accurate molecular formula and fragmentation data for structural elucidation. nih.gov
2D NMR Spectroscopy Detailed structure determination Elucidates connectivity and spatial relationships between atoms to define relative stereochemistry. nih.gov
ECD Calculations Absolute configuration assignment Compares experimental ECD spectra with computationally predicted spectra to determine the absolute stereochemistry of chiral molecules. nih.gov

Further Elucidation of Biosynthetic Enzymes and Pathways

The biosynthesis of guaiane sesquiterpenes is understood to proceed from farnesyl diphosphate (B83284) (FPP) through key carbocationic intermediates and cyclization reactions, often involving germacrene precursors. researchgate.net The formation of the characteristic 5/7 fused ring system is a critical step, which can be controlled by specific 1,2- or 1,3-hydride shifts within the biosynthetic pathway. researchgate.net

Rational Design of Novel Bioactive Guaiane Derivatives

Q & A

Q. How can researchers design experiments to synthesize GUAI-1(5)-EN-11-OL:ACETATE with high purity?

  • Methodological Answer : Begin by optimizing reaction conditions (e.g., solvent choice, temperature, catalyst loading) based on literature precedents for similar terpene-derived acetates. Use chromatography (HPLC or column chromatography) for purification, and validate purity via NMR spectroscopy (e.g., absence of residual solvent peaks) and mass spectrometry. For reproducibility, document all parameters (e.g., reaction time, stoichiometry) and include control experiments to assess byproduct formation . If adapting a published protocol, explicitly note modifications and validate outcomes with orthogonal analytical techniques .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Prioritize 1^1H/13^13C NMR to confirm the acetate moiety (e.g., a singlet at ~2.0 ppm for the acetyl group) and the guaiane skeleton’s stereochemistry. Cross-validate with IR spectroscopy (C=O stretch ~1740 cm1^{-1}) and high-resolution mass spectrometry (exact mass matching theoretical value). For ambiguous signals, employ 2D NMR (COSY, HSQC, HMBC) to resolve connectivity. Always compare spectral data with structurally related compounds and reference databases (e.g., SciFinder, Reaxys) to rule out misassignments .

Q. How should researchers address inconsistencies in reported melting points or solubility profiles of this compound?

  • Methodological Answer : Replicate experiments under identical conditions (e.g., solvent system, heating rate) as conflicting studies. Use differential scanning calorimetry (DSC) for precise melting point determination, and document crystal polymorphism via X-ray diffraction. For solubility, employ gravimetric analysis in standardized solvents (e.g., ethanol, DMSO) and control for temperature/humidity. Discrepancies may arise from impurities or polymorphic forms; thus, report purity levels and crystallization methods alongside data .

Advanced Research Questions

Q. How can computational models resolve contradictions in the reported thermodynamic stability of this compound?

Q. What strategies are effective for elucidating the mechanistic role of this compound in biological systems when in vitro and in vivo data conflict?

  • Methodological Answer : Conduct orthogonal assays (e.g., enzyme inhibition, receptor binding, cellular uptake studies) to confirm target engagement. Use isotopic tracing (e.g., 14^14C-labeled acetate) to track metabolic fate in vivo. Employ knockout models or siRNA silencing to isolate pathways. For contradictory results, evaluate assay conditions (e.g., buffer composition, cell line variability) and validate findings with independent techniques (e.g., SPR for binding affinity, qPCR for gene expression) .

Q. How should researchers design studies to investigate the compound’s stereochemical impact on membrane interactions, given conflicting permeability data?

  • Methodological Answer : Synthesize enantiomerically pure samples via chiral chromatography or asymmetric catalysis. Use Langmuir-Blodgett troughs to measure monolayer penetration kinetics and fluorescence anisotropy to assess membrane fluidity changes. Compare with molecular dynamics simulations of lipid bilayer interactions. Control for experimental variables (e.g., lipid composition, temperature) and validate with cell-based assays (e.g., Caco-2 permeability models) .

Q. What statistical approaches are recommended for reconciling variability in dose-response data for this compound across independent studies?

  • Methodological Answer : Apply meta-analysis tools to aggregate data, weighting studies by sample size and methodological rigor (e.g., Cochrane risk-of-bias criteria). Use nonlinear regression (e.g., Hill equation) to model dose-response curves and assess confidence intervals. Perform sensitivity analysis to identify outliers or confounding variables (e.g., assay detection limits). If heterogeneity persists, conduct a multicenter reproducibility study with standardized protocols .

Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for datasets involving this compound?

  • Methodological Answer : Deposit raw spectral data, chromatograms, and experimental metadata in repositories like Zenodo or Figshare, using standardized formats (e.g., JCAMP-DX for NMR). Annotate datasets with persistent identifiers (DOIs) and machine-readable metadata (e.g., Dublin Core). For interoperability, align chemical descriptors with IUPAC nomenclature and use ontologies (e.g., ChEBI, PubChem) for biological activity terms. Document workflows via electronic lab notebooks (ELNs) to enhance reusability .

Q. What protocols mitigate batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via design of experiments (DoE) and monitor in real-time using PAT (Process Analytical Technology) tools like inline FTIR. Use statistical process control (SPC) charts to track yield trends and identify deviations. For scale-up, conduct stress testing (e.g., varying agitation rates, precursor purity) and optimize crystallization conditions using particle size analysis .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations when studying this compound in preclinical models?

  • Methodological Answer :
    Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes and detailed reporting of housing conditions. For human cell lines, verify provenance and ethical approval status. Disclose conflicts of interest (e.g., funding sources) and submit protocols to institutional review boards (IRBs) if applicable. Include negative results and failed experiments in supplementary materials to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.